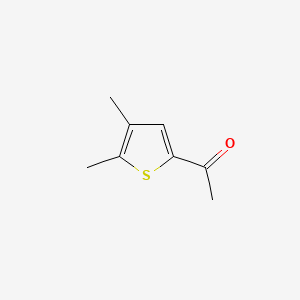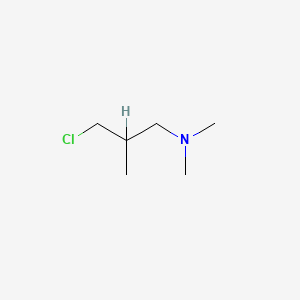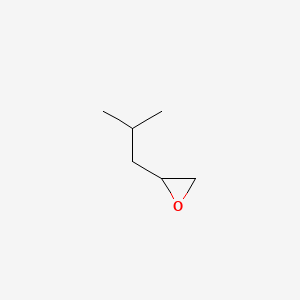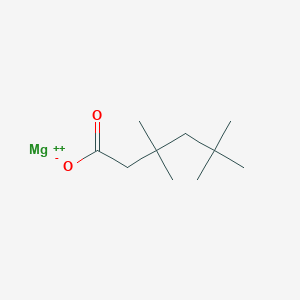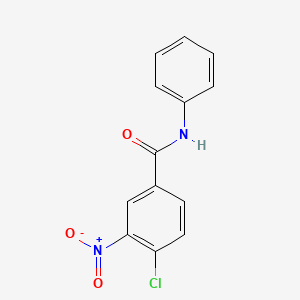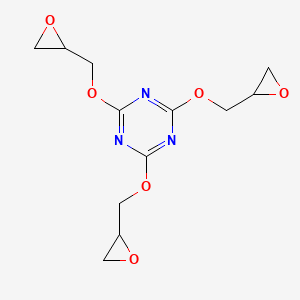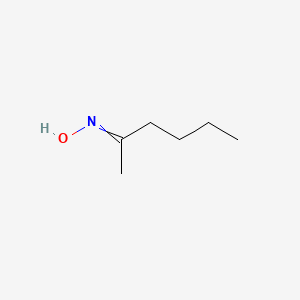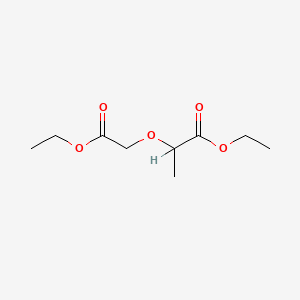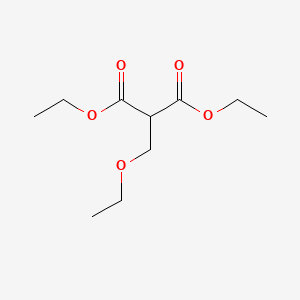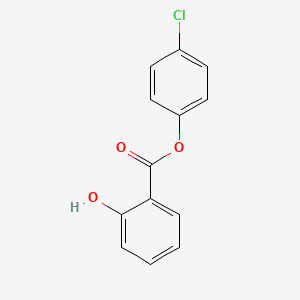
4-Chlorophenyl salicylate
Übersicht
Beschreibung
4-Chlorophenyl salicylate is a chemical compound with the formula C13H9ClO3 . It has a molecular weight of 248.662 .
Synthesis Analysis
The synthesis of 4-Chlorophenyl salicylate involves a reaction with water and potassium carbonate in toluene at 120°C . The reaction is carried out in an oil bath under air overnight .Molecular Structure Analysis
The IUPAC Standard InChI for 4-Chlorophenyl salicylate is InChI=1S/C13H9ClO3/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,15H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chlorophenyl salicylate include a molecular weight of 248.66, and it has a calculated boiling point of 749.52 K . The critical temperature is 1007.84 K, and the normal melting point is 515.43 K . The compound also has a calculated critical pressure of 3624.61 kPa and a critical volume of 0.587 m3/kmol .Wissenschaftliche Forschungsanwendungen
Biochemical Studies
- Enzymatic and Metabolic Effects : Salicylates like 4-Chlorophenyl salicylate have been studied for their effects on enzymes and metabolic processes. Early research highlighted their influence in the therapy of rheumatic diseases and their role in promoting bile secretion and affecting the excretion of uric acid (Lutwak-Mann, 1942).
Pharmaceutical Research
- Inhibitors of Type III Secretion in Yersinia : Analogues of salicylanilide, which includes compounds like N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide, have been synthesized and studied for their ability to inhibit Type III secretion in Yersinia, showing potential in antimicrobial therapy (Dahlgren et al., 2007).
Environmental and Chemical Analysis
- Water Treatment and Environmental Analysis : Studies on salicylic acid and 4-chlorophenol have looked into the chemical oxidation processes in water treatment, offering insights into environmental cleanup methods (Rhine et al., 1998).
- Photocatalysis and Environmental Cleanup : Research on the simultaneous reduction of Cr(VI) and oxidation of 4-chlorophenol under visible light using TiO2 photocatalysis presents a potential economical method for environmental cleanup (Sun et al., 2005).
Agricultural Applications
- Herbicide Synthesis : 4-Chlorophenol is known as a precursor in the synthesis of herbicides like 2,4-dichlorophenoxyacetate, which is important in agricultural practices (Ucisik & Trapp, 2008).
Industrial Applications
- Nanocomposite Adsorption : Nanoparticles decorated on Fe3O4@SiO2-APTMS-SALAL have been developed for the removal of 4-chlorophenol from aqueous solutions, highlighting an industrial application in water and wastewater treatment (Amirmahani et al., 2021).
Corrosion Inhibition
- Steel Corrosion Inhibition : Chloride-substituted Schiff bases, including N-(4-chlorophenyl)salicyaldimine, have been investigated for their efficiency as corrosion inhibitors for steel, indicating their potential application in material science (Emregül et al., 2003).
Photodecomposition Studies
- Influence on Photodecomposition : The study of the photodecomposition of salicylic acid and related compounds using suspended TiO2 ceramic membranes has provided valuable insights into the photochemical behavior of these compounds (Tunesi & Anderson, 1991).
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYMOBSJNEIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183647 | |
| Record name | 4-Chlorophenyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl salicylate | |
CAS RN |
2944-58-3 | |
| Record name | Benzoic acid, 2-hydroxy-, 4-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ598VZN41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



